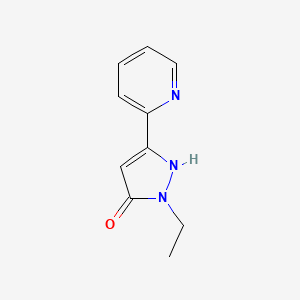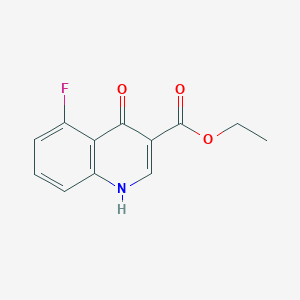
Ethyl-5-Fluor-4-oxo-1,4-dihydrochinolin-3-carboxylat
Übersicht
Beschreibung
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound . It is a derivative of 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, which is a novel HIV-1 integrase strand transfer inhibitor .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium carbonate in N,N-dimethyl-formamide at 20℃ for 24 hours . The reaction involves quinolone 2-4 (3 g, 12.7 mmol) suspended in 40 mL anhydrous DMF and treated with potassium carbonate (4.2 g, 15.0 mmol) and 4-bromo-2-fluoro-l- (bromomethyl)-2-fluorobenzene (3.5 g, 12.7 mmol) .Molecular Structure Analysis
The molecular structure of this compound can be deduced by 1H and 13C NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Synthese von kondensierten Heterocyclen
Diese Verbindung spielt eine wichtige Rolle bei der Synthese verschiedener kondensierter Heterocyclen. Diese Heterocyclen sind aufgrund ihrer einzigartigen biologischen Aktivitäten von Bedeutung. Die entwickelten Synthesemethoden für diese Verbindungen ermöglichen die Herstellung von vier- bis siebengliedrigen Heterocyclen, von denen viele einzigartige biologische Eigenschaften aufweisen .
Pharmazeutische Forschung
Die Chinolonderivate, zu denen Ethyl-5-Fluor-4-oxo-1,4-dihydrochinolin-3-carboxylat gehört, werden traditionell in der Pharmakologie eingesetzt. So wurden beispielsweise Chinin und seine Derivate zur Behandlung von Erkrankungen wie nächtlichen Wadenkrämpfen und Arthritis sowie in experimentellen Therapien gegen Prion-Infektionen eingesetzt .
Antikrebsanwendungen
Indolderivate, die aus Verbindungen wie this compound synthetisiert werden können, werden zunehmend für ihre Rolle bei der Behandlung von Krebszellen erkannt. Diese Verbindungen zeigen vielversprechende Ergebnisse bei der gezielten Behandlung verschiedener Krebszelltypen und eröffnen so einen Weg zur Entwicklung neuer Krebsmedikamente .
Antiproliferative Effekte
Forschungsergebnisse haben gezeigt, dass verwandte Verbindungen signifikante antiproliferative Wirkungen gegen bestimmte Zelllinien aufweisen. Dies deutet darauf hin, dass this compound bei der Entwicklung von Behandlungen eingesetzt werden könnte, die auf die Hemmung des Wachstums bestimmter Zellen abzielen .
Anti-HIV-Forschung
Derivate dieser Verbindung wurden auf ihre potenzielle Verwendung in Anti-HIV-Behandlungen untersucht. Molekular-Docking-Studien verwandter Indolyl- und Oxochromenylxanthenon-Derivate haben vielversprechende Ergebnisse als Inhibitoren von HIV-1 gezeigt, was auf eine mögliche Anwendung von this compound in diesem Bereich hindeutet .
Wirkmechanismus
Target of Action
A structurally similar compound, 4-oxo-1,4-dihydroquinoline carboxylic acid, is known to inhibit hiv-1 integrase strand transfer . This suggests that Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate may also target similar enzymes or pathways.
Mode of Action
Based on the structural similarity to 4-oxo-1,4-dihydroquinoline carboxylic acid, it can be inferred that it might interact with its targets in a similar manner, possibly by inhibiting the action of certain enzymes .
Biochemical Pathways
Given its potential role as an enzyme inhibitor, it can be inferred that it may affect the pathways associated with the targeted enzymes .
Result of Action
If it acts similarly to 4-oxo-1,4-dihydroquinoline carboxylic acid, it may result in the inhibition of certain enzymes, potentially leading to the disruption of specific biochemical pathways .
Biochemische Analyse
Biochemical Properties
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate prevents the supercoiling of DNA, thereby inhibiting bacterial growth and proliferation .
Cellular Effects
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress and apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its binding interactions with bacterial DNA gyrase and topoisomerase IV. By forming a stable complex with these enzymes, the compound inhibits their activity, leading to the disruption of DNA processes. Additionally, Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can have lasting effects on cellular function, including sustained inhibition of bacterial growth and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial infections without significant adverse effects. At higher doses, it can cause toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, influencing the overall pharmacokinetics of the compound .
Transport and Distribution
Within cells and tissues, Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Its localization and accumulation can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is crucial for its activity and function. The compound is known to localize in the nucleus, where it interacts with DNA and enzymes involved in DNA processes. Additionally, it can be found in the cytoplasm, where it affects various cellular pathways. Targeting signals and post-translational modifications may direct Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate to specific compartments or organelles, influencing its overall activity .
Eigenschaften
IUPAC Name |
ethyl 5-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)7-6-14-9-5-3-4-8(13)10(9)11(7)15/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMHZVBKYDKXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729189 | |
| Record name | Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655236-29-6 | |
| Record name | Ethyl 5-fluoro-4-hydroxy-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=655236-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole](/img/structure/B1442325.png)
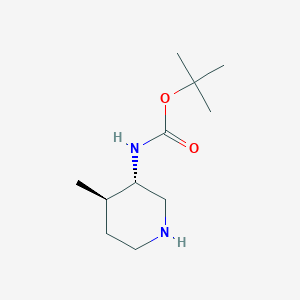

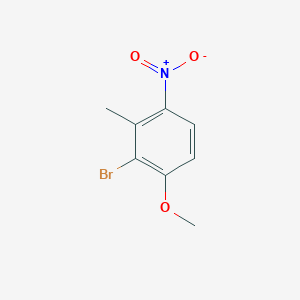

![1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate](/img/structure/B1442333.png)
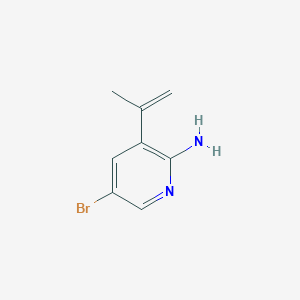
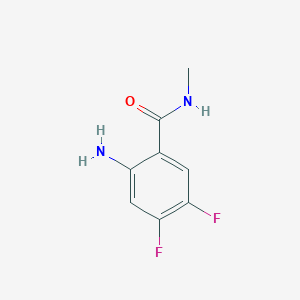
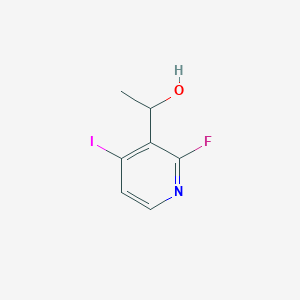
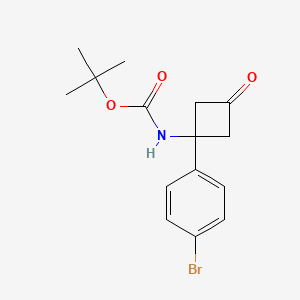
![3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B1442340.png)

